5-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid
Description
5-{[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid is a synthetic coumarin-furan hybrid derivative. Its structure comprises a 3,4,8-trimethyl-substituted coumarin core linked via an oxymethyl group to a 2-furoic acid moiety (carboxylic acid at the 2-position of the furan ring). Key properties include:
- Molecular formula: C₁₄H₁₄O₅ (as per categorization in ) .
- CAS registry number: 374762-29-5 .
- Purity: 95% (reported in analytical summaries) .
- Structural significance: The coumarin scaffold is known for bioactivity (e.g., anticoagulant, anti-inflammatory), while the furoic acid group introduces enhanced hydrogen-bonding capacity and acidity.
Properties
IUPAC Name |
5-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-9-10(2)18(21)24-16-11(3)14(7-5-13(9)16)22-8-12-4-6-15(23-12)17(19)20/h4-7H,8H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLVKBRGKYZKBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(O3)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid can be achieved through several synthetic routes, involving the initial preparation of intermediate compounds that are subsequently reacted to form the target compound. One common synthetic route includes:
Esterification: Reacting 3,4,8-trimethyl-2-oxo-2H-chromen-7-ol with furoic acid chloride in the presence of a base such as pyridine or triethylamine to form the ester intermediate.
Hydrolysis: Hydrolyzing the ester intermediate under acidic or basic conditions to yield the final acid product.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimization of reaction conditions to ensure high yield and purity. Continuous flow processes and catalytic methods are often employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the furoic acid moiety, using agents such as potassium permanganate or chromium trioxide.
Reduction: The chromenone ring can be reduced using hydrogenation reactions in the presence of catalysts like palladium on carbon.
Substitution: Various electrophilic and nucleophilic substitution reactions can occur, particularly at the furoic acid and chromenyl ether sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen with palladium on carbon.
Substitution Reagents: Alkyl halides, nucleophiles like thiols and amines.
Major Products
Oxidation: Oxidized derivatives of the furoic acid.
Reduction: Reduced derivatives of the chromenone ring.
Substitution: Substituted furoic acid and chromenyl ether compounds.
Scientific Research Applications
In Chemistry
This compound is studied for its unique reactivity and potential as a building block in organic synthesis, allowing for the creation of more complex molecules.
In Biology
It exhibits potential biological activities, including antioxidant and antimicrobial properties, making it a candidate for drug discovery and development.
In Medicine
Preliminary studies indicate its potential as a pharmacologically active agent, particularly in the treatment of inflammatory and oxidative stress-related conditions.
In Industry
The compound can be used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals, showcasing its versatility in industrial applications.
Mechanism of Action
The biological effects of 5-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid are primarily attributed to its interaction with molecular targets such as enzymes and receptors. For instance, its antioxidant activity is thought to involve the scavenging of free radicals and inhibition of oxidative enzymes, while its antimicrobial activity may stem from disrupting microbial cell membranes and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog Overview
The following compounds share structural motifs with the target molecule, differing primarily in substituents, acid/ester functional groups, and coumarin ring modifications:
Table 1: Key Structural Analogs and Their Properties
Detailed Comparative Analysis
Functional Group Variations
- Carboxylic Acid vs. Ester Derivatives: The target compound’s 2-furoic acid group (pKa ~3–4) offers stronger acidity compared to acetic/propanoic acid analogs (pKa ~2.5–4.5) . Ester derivatives (e.g., ) exhibit neutral pH behavior, favoring passive cellular uptake .
Substituent Effects
- Coumarin Core Modifications: 3,4,8-Trimethyl vs. In contrast, 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid () incorporates a methoxyphenyl group, enhancing electron-richness for receptor binding . Hexyl/Phenyl Substituents: Methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate () demonstrates significantly higher molecular weight (470.49 vs. 274.27) and lipophilicity, favoring membrane permeability but reducing aqueous solubility.
Physicochemical and Analytical Data
Table 2: Analytical Characterization of Selected Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
